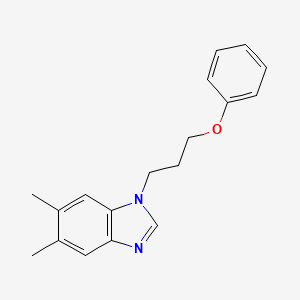

N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The specific synthesis process for “N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide” would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide” would depend on the specific conditions and reagents used. Generally, amides can undergo hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and spectral properties .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Quinoxaline derivatives have been explored as corrosion inhibitors for metals in acidic environments. Saraswat and Yadav (2020) conducted computational and electrochemical analysis on quinoxalines, including 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole (CPTQ), demonstrating their high corrosion inhibition efficiency for mild steel in acidic solutions. This suggests that related compounds like N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide could potentially be investigated for their corrosion inhibition properties (Saraswat & Yadav, 2020).

Anticancer Research

Several quinoline derivatives have been synthesized and evaluated for their anticancer activity. For instance, Penthala et al. (2014) synthesized trans-2-quinolyl-, 3-quinolyl-, and 4-quinolyl cyanostilbene derivatives, evaluating them against a panel of 60 human cancer cell lines. The study revealed that certain derivatives exhibited potent growth inhibition, suggesting that N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide could be explored for its potential anticancer properties (Penthala et al., 2014).

Fluorescent Probes and Sensors

Quinoline-based dyes, such as those studied by Nolan et al. (2005), have been developed for sensing biological Zn(II). These dyes, including QZ1 and QZ2, exhibit significant fluorescence enhancements upon Zn(II) coordination, suggesting potential applications in bioimaging and sensing. This highlights the possibility of exploring N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide and similar compounds for the development of new fluorescent probes or sensors (Nolan et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

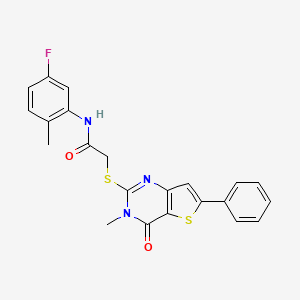

N-(5-fluoro-2-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2S2/c1-13-8-9-15(23)10-16(13)24-19(27)12-29-22-25-17-11-18(14-6-4-3-5-7-14)30-20(17)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROIRTDIZHCGLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2439590.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439591.png)

![3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2439592.png)

![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)

![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)

![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)

![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)

![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)